4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE
Overview
Description
4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a carbothioyl group, and a pyrimidinyl group
Preparation Methods
The synthesis of 4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(2,6-DIMETHOXY-4-PYRIMIDINYL)-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 4-({[(4-chloro-3-nitrobenzoyl)amino]carbothioyl}amino)-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide
- N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-N-methylacetamide
- Propyl 4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate.
These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Properties
IUPAC Name |
4-chloro-N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O5S2/c1-30-17-11-16(23-19(24-17)31-2)26-33(28,29)15-9-7-14(8-10-15)22-20(32)25-18(27)12-3-5-13(21)6-4-12/h3-11H,1-2H3,(H,23,24,26)(H2,22,25,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXRLMSBUSWCIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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